2-(Isopropylsulfonyl)-1,3-benzothiazol-6-amine
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Overview
Description
2-(Isopropylsulfonyl)-1,3-benzothiazol-6-amine is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an isopropylsulfonyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylsulfonyl)-1,3-benzothiazol-6-amine typically involves the introduction of the isopropylsulfonyl group onto the benzothiazole ring. One common method is the reaction of 2-aminobenzothiazole with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-(Isopropylsulfonyl)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
2-(Isopropylsulfonyl)-1,3-benzothiazol-6-amine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Isopropylsulfonyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The isopropylsulfonyl group can enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 2-(Methylsulfonyl)-1,3-benzothiazol-6-amine
- 2-(Ethylsulfonyl)-1,3-benzothiazol-6-amine
- 2-(Propylsulfonyl)-1,3-benzothiazol-6-amine
Comparison: Compared to its analogs, 2-(Isopropylsulfonyl)-1,3-benzothiazol-6-amine exhibits unique properties due to the presence of the isopropyl group. This group can influence the compound’s solubility, reactivity, and biological activity. For instance, the isopropyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the steric effects of the isopropyl group can affect the compound’s binding affinity to enzymes or receptors, potentially leading to different biological outcomes.
Properties
IUPAC Name |
2-propan-2-ylsulfonyl-1,3-benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S2/c1-6(2)16(13,14)10-12-8-4-3-7(11)5-9(8)15-10/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQKPAQFESANNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC2=C(S1)C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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